

# Benchmarking XEN801 (formerly referenced as XEN103) Safety Profile Against Other Topical Retinoids

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | XEN103    |           |  |  |  |
| Cat. No.:            | B15575678 | Get Quote |  |  |  |

A Comparative Guide for Researchers and Drug Development Professionals

Initial Note on Nomenclature: Publicly available information strongly indicates that the requested compound "XEN103" is likely a typographical error or an internal development code for Xenon Pharmaceuticals' topical acne candidate, XEN801. This guide will proceed under the assumption that the compound of interest is XEN801, a novel stearoyl-CoA desaturase-1 (SCD1) inhibitor.

This guide provides a comparative analysis of the safety profile of the investigational topical agent XEN801 against established topical retinoids: tretinoin, adaptalene, and tazarotene. The information is compiled from publicly available clinical trial data and scientific literature to aid researchers, scientists, and drug development professionals in understanding the relative safety and tolerability of these acne vulgaris treatments.

#### **Comparative Safety and Tolerability Profile**

The following table summarizes the known adverse effects of XEN801 from its Phase 1 clinical trial and compares them with the well-documented side effects of commonly prescribed topical retinoids.



| Adverse Event<br>Category  | XEN801 (1%<br>solution)[1]                                | Tretinoin (various formulations) [2][3][4][5][6] [7]                                 | Adapalene<br>(0.1%, 0.3%<br>gel/cream)[1]<br>[3][8][9][10]                 | Tazarotene<br>(0.045%, 0.1%<br>gel/cream)[3]                                         |
|----------------------------|-----------------------------------------------------------|--------------------------------------------------------------------------------------|----------------------------------------------------------------------------|--------------------------------------------------------------------------------------|
| Common Local<br>Irritation | Localized,<br>generally mild<br>skin reactions            | Erythema, scaling, dryness, pruritus (itching), burning, stinging[1][2][3] [6][7]    | Erythema,<br>scaling, dryness,<br>pruritus,<br>burning[1][3][8]<br>[9][10] | Dryness, itching, peeling, redness, burning, stinging[3]                             |
| Severity of<br>Irritation  | Mild[1]                                                   | Mild to severe,<br>often dose-<br>dependent[2][4]<br>[7]                             | Generally considered the most tolerable retinoid[10]                       | Can be more irritating than tretinoin and adapalene                                  |
| Systemic Side<br>Effects   | Low maximal plasma concentrations observed[1]             | Minimal systemic<br>absorption from<br>topical<br>application[4]                     | Minimal systemic absorption[1]                                             | Limited systemic exposure                                                            |
| Photosensitivity           | Not explicitly reported in Phase 1 data                   | Increased sensitivity to sun, requiring sun protection[2]                            | Risk of photosensitivity, sunscreen recommended[1 0]                       | Photosensitivity is a known side effect                                              |
| Serious Adverse<br>Events  | No serious<br>adverse events<br>reported in<br>Phase 1[1] | Rare, but RA-APL syndrome with oral use; topical use has a high safety profile[2][3] | No clear cases of retinoid embryopathy from topical use[1]                 | Not associated with contact sensitization, phototoxicity, or photoallergic reactions |

# **Experimental Protocols XEN801 Phase 1 Clinical Trial Methodology**



Based on the available information, the Phase 1 clinical trial for XEN801 was designed to assess its safety, tolerability, and systemic exposure in healthy volunteers.[1]

- Study Design: A randomized, double-blind, vehicle-controlled study.
- Participants: 48 healthy volunteers.[1]
- Treatment Duration: 14 or 21 days.[1]
- Dosage and Administration: Various dose volumes of a 1% XEN801 drug product were applied topically to the back and face of participants to determine the maximum tolerated dose.[1]
- Safety Assessments:
  - Monitoring and recording of all adverse events, with a focus on localized skin reactions.
  - Assessment of systemic exposure through measurement of maximal plasma concentrations of XEN801.[1]
- Outcome: The study concluded that XEN801 was safe and generally well-tolerated. The
  most common adverse events were localized and mild skin reactions, and no serious
  adverse events were observed. Systemic absorption was low.[1]

## General Methodology for Topical Retinoid Safety and Tolerability Studies

Clinical trials for topical retinoids typically follow a standardized protocol to evaluate safety and tolerability.

- Study Design: Randomized, double-blind, vehicle-controlled, multi-center studies are the gold standard.
- Participants: A defined population with the target indication (e.g., mild to moderate acne vulgaris). Inclusion and exclusion criteria are strictly followed.



- Treatment Regimen: Once-daily application of the investigational drug, an active comparator (another retinoid), and/or a vehicle placebo over a specified period (commonly 12 weeks).
- Safety and Tolerability Assessments:
  - Local Tolerability: Assessed at baseline and subsequent visits using a standardized scale (e.g., 0=none, 1=mild, 2=moderate, 3=severe) for erythema, scaling, dryness, and stinging/burning.
  - Adverse Event Monitoring: Spontaneously reported and observed adverse events are recorded throughout the study.
  - Physical Examinations and Vital Signs: Monitored at specified intervals.
  - Laboratory Tests: Blood and urine samples may be collected to monitor for systemic effects.

### Signaling Pathways and Experimental Workflows Proposed Mechanism of Action of XEN801

XEN801 is a stearoyl-CoA desaturase-1 (SCD1) inhibitor. SCD1 is an enzyme that plays a key role in the synthesis of monounsaturated fatty acids, which are major components of sebum. By inhibiting SCD1, XEN801 is hypothesized to reduce sebum production, a key factor in the pathogenesis of acne.



Click to download full resolution via product page





Caption: Proposed mechanism of XEN801 in reducing sebum production.

#### **Retinoid Signaling Pathway**

Topical retinoids exert their effects by binding to nuclear receptors, which in turn regulate gene expression. This process modulates cellular differentiation and proliferation, leading to the normalization of follicular keratinization and a reduction in comedone formation.





Click to download full resolution via product page

Caption: Simplified retinoid signaling pathway in skin cells.



### General Experimental Workflow for a Topical Acne Drug Clinical Trial

The development and approval of a new topical acne treatment involves a series of clinical trial phases, each with specific objectives.



Click to download full resolution via product page

Caption: General workflow of a clinical trial for a new topical drug.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Xenon Initiates Phase 2 Clinical Trial of XEN801 to Treat Moderate to Severe Acne | Xenon Pharmaceuticals Inc. [investor.xenon-pharma.com]
- 2. Safety Evaluation of Topical Products Containing Live Cultures and Ferment of Cutibacterium Acnes Subspecies Defendens Strain XYCM42 in Individuals Predisposed to Acne Vulgaris PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Open-label Extension Study Evaluating Long-term Safety and Efficacy of FMX103 1.5%
   Minocycline Topical Foam for the Treatment of Moderate-to-Severe Papulopustular Rosacea
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Safety and Pharmacokinetics of FMX103 (1.5% Minocycline Topical Foam) in Subjects with Moderate-to-Severe Papulopustular Rosacea under Maximum-use Treatment Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.report [fda.report]



- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [Benchmarking XEN801 (formerly referenced as XEN103) Safety Profile Against Other Topical Retinoids]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575678#benchmarking-xen103-s-safety-profile-against-other-topical-retinoids]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com